N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide
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Overview
Description
N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide is a synthetic organic compound that features a thiazole ring, a dichlorophenyl group, and a pentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide typically involves the formation of the thiazole ring followed by the introduction of the dichlorophenyl and pentanamide groups. One common method involves the reaction of 2,3-dichlorobenzyl chloride with thioamide under basic conditions to form the thiazole ring. This intermediate is then reacted with pentanoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl group.
Substitution: The chlorine atoms on the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide involves its interaction with specific molecular targets. For example, in antimicrobial applications, it disrupts bacterial cell membranes, leading to cell lysis. In anti-inflammatory applications, it inhibits the production of pro-inflammatory cytokines by blocking specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Similar structure but with a naphtho[1,2-d]thiazole core.
N-(5-(3-(2,4-dichlorophenyl)acryloyl)-4-methyl-1,3-thiazol-2-yl)thiourea: Contains a thiourea group instead of a pentanamide chain.
Uniqueness
N-{5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl}pentanamide is unique due to its specific combination of a thiazole ring, dichlorophenyl group, and pentanamide chain. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C15H16Cl2N2OS |
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Molecular Weight |
343.3 g/mol |
IUPAC Name |
N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]pentanamide |
InChI |
InChI=1S/C15H16Cl2N2OS/c1-2-3-7-13(20)19-15-18-9-11(21-15)8-10-5-4-6-12(16)14(10)17/h4-6,9H,2-3,7-8H2,1H3,(H,18,19,20) |
InChI Key |
GMLULPULUBNFDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=NC=C(S1)CC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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